![molecular formula C21H16F3N5O4 B2668947 9-(2,4-dimethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 904268-68-4](/img/structure/B2668947.png)
9-(2,4-dimethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring system, with the 2,4-dimethoxyphenyl and 3-(trifluoromethyl)phenyl groups attached at specific positions. Techniques such as NMR spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and high-resolution mass spectrometry (HRMS) are typically used to confirm the structure of synthesized compounds .Scientific Research Applications
Tautomeric Studies and Hydrogen Bonding
Research on tautomeric dihydropurine derivatives, such as those involving variations in the purine ring structure, can provide insights into hydrogen bonding and molecular stability. These studies are crucial in understanding the behavior of purine derivatives under different conditions, which can inform their application in medicinal chemistry and molecular design (Beagley et al., 1995).
Synthesis and Cyclization Techniques
The synthesis and cyclization of compounds related to dimethoxyphenyl and trifluoromethylphenyl groups have been explored in the context of creating complex molecular structures. For instance, the Pummerer-type cyclization process has been used to achieve the synthesis of tetrahydroisoquinoline and benzazepine derivatives. These methods enhance our understanding of molecular synthesis and can lead to the development of new compounds with potential applications in drug discovery and development (Saitoh et al., 2001).
Electrochromic and Photophysical Properties
The investigation of aromatic polyamides with pendant dimethoxy-substituted units demonstrates the potential of such compounds in electrochromic applications. These studies are significant for developing materials with specific optical properties, which can be used in displays, smart windows, and sensors (Chang & Liou, 2008).
Antiviral Activities
Certain purine derivatives, including those with modifications at the N-9 position and functional groups similar to trifluoromethylphenyl and dimethoxyphenyl, have been evaluated for their antiviral properties. These compounds offer a basis for designing novel antiviral agents, contributing to the ongoing search for effective treatments against various viral infections (Duckworth et al., 1991).
Antifungal and Antimicrobial Applications
The development of compounds with specific functional groups can lead to significant antifungal and antimicrobial activities. Studies on novel carboxamide derivatives, for example, provide insights into the structure-activity relationships essential for designing effective antimicrobial agents. These findings are vital for addressing the global challenge of antibiotic resistance (Du et al., 2015).
properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O4/c1-32-12-6-7-13(14(9-12)33-2)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)10-4-3-5-11(8-10)21(22,23)24/h3-9H,1-2H3,(H2,25,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFKDFDCTQDOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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